Potassium hydroxylaminemonosulfonate is an inorganic compound with the formula . It is classified as a sulfonic acid derivative of hydroxylamine, where one sulfonate group is attached to the nitrogen atom of hydroxylamine. This compound is notable for its role in various
These reactions demonstrate the compound's utility in synthetic organic chemistry, particularly in generating reactive intermediates.
Potassium hydroxylaminemonosulfonate exhibits biological activity that can influence various biochemical pathways. It has been studied for its potential role in:
The synthesis of potassium hydroxylaminemonosulfonate typically involves several steps:
Alternative methods may involve the use of nitrites and sulfites under controlled conditions to yield the desired compound .
Potassium hydroxylaminemonosulfonate finds applications in several fields:
Studies on the interactions of potassium hydroxylaminemonosulfonate focus on its binding characteristics and reactivity with biological macromolecules:
Several compounds share structural or functional similarities with potassium hydroxylaminemonosulfonate. Here are some notable examples:
| Compound Name | Formula | Key Features |
|---|---|---|
| Sodium hydroxylaminemonosulfonate | Similar structure; used in similar applications | |
| Hydroxylamine | Parent compound; lacks sulfonate group | |
| Hydroxylamine disulfonate | Contains two sulfonate groups; more reactive | |
| Potassium sulfite | Related by sulfur chemistry; used as a preservative |
Potassium hydroxylaminemonosulfonate is unique due to its specific combination of a hydroxylamine moiety and a monosulfonate group. This combination imparts distinct chemical reactivity and biological properties that differentiate it from other related compounds. Its ability to participate in both reduction and nitrosation reactions makes it particularly valuable in synthetic organic chemistry and biochemistry.
The Raschig process forms the historical foundation for potassium hydroxylaminemonosulfonate synthesis, employing a three-component reaction between sodium nitrite (NaNO₂), sodium bisulfite (NaHSO₃), and sulfur dioxide (SO₂) in aqueous media. This method initially required strict temperature control near 0°C to prevent thermal decomposition of intermediates, necessitating energy-intensive refrigeration systems. The reaction mechanism proceeds through the formation of sodium hydroxylamine disulfonate (NaON(SO₃Na)₂), which subsequently undergoes partial hydrolysis to yield the monosulfonate derivative. Modifications by Divers and Haga introduced potassium chloride (KCl) to the reaction mixture, facilitating direct crystallization of potassium hydroxylamine disulfonate (KON(SO₃K)₂) through ion exchange. Subsequent reflux hydrolysis of this disulfonate intermediate in acidic aqueous media produces the target monosulfonate compound, with potassium sulfate (K₂SO₄) precipitating as a recoverable byproduct.
A distinct variation employs electrochemical reduction of nitric oxide (NO) in sulfuric acid media using lead electrodes. This method generates hydroxylamine intermediates that combine with sulfate ions under controlled potential, though precise details remain less documented in modern literature. Comparative studies indicate traditional batch processes typically achieve 60-75% yields due to competing side reactions, particularly at elevated temperatures or prolonged reaction times.
Contemporary approaches emphasize the synthesis of potassium hydroxylaminemonosulfonate through sulfonation of hydroxylamine precursors followed by potassium salt metathesis. A validated laboratory-scale method involves the acid hydrolysis of potassium hydroxylamine-N,N-disulfonate (K₃N(SO₃)₂) under carefully controlled pH conditions. The disulfonate precursor is prepared via SO₂ gas infusion into ice-cold solutions containing potassium nitrite (KNO₂) and potassium acetate (CH₃COOK), achieving yields exceeding 85% through optimized gas-liquid contact. Hydrolysis at pH 2-3 with nitric acid (HNO₃) selectively cleaves one sulfonate group, with elemental analysis confirming product purity (K: 25.9% theoretical vs. 27.5% observed; S: 21.2% theoretical vs. 21.7% observed).
Alternative routes utilize oxidative sulfonation of ammonia derivatives. Recent adaptations employ Fenton-type reactions where hydroxyl radicals (- OH) generated from hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺) react with ammonia (NH₃) to form hydroxylamine intermediates. Subsequent sulfonation with sulfur trioxide (SO₃) derivatives under alkaline conditions yields potassium salts through neutralization with potassium hydroxide (KOH). This method demonstrates particular utility in continuous-flow systems, where rapid mixing prevents over-sulfonation and maintains high selectivity for the monosulfonate product.
Modern process optimizations focus on three critical parameters: temperature regulation, contact time minimization, and stoichiometric precision. Contrary to early assumptions requiring sub-zero temperatures, the patent US2458404A demonstrates efficient synthesis at 10-75°C through precise control of reactant contact times below 30 seconds. Continuous countercurrent flow reactors achieve this by maintaining a thin liquid film (0.5-2 mm thickness) during gas-liquid reactions, reducing thermal degradation while permitting elevated temperatures that accelerate reaction kinetics. Implementing this approach increased yields from 70% to 90.4% in pilot-scale trials compared to traditional batch methods.
Stoichiometric optimization centers on maintaining equimolar ratios between nitrite and bisulfite reactants, with excess sulfur dioxide (1.2-1.5 molar equivalents) ensuring complete conversion of hydroxide byproducts to bisulfite. Kinetic studies reveal the hydrolysis step benefits from gradual cooling rates (1-5°C/hour) during crystallization, minimizing occluded impurities and improving product purity from 92% to 98%. pH stabilization between 4.5-5.5 during disulfonate hydrolysis prevents both premature decomposition of intermediates and excessive acid-catalyzed side reactions.
| Optimization Parameter | Traditional Method | Optimized Process | Yield Improvement |
|---|---|---|---|
| Reaction Temperature | 0-5°C | 10-30°C | +25% |
| Contact Time | 2-4 hours | 10-30 seconds | +18% |
| SO₂ Stoichiometry | 1.0 molar equivalent | 1.3 molar equivalents | +12% |
| Crystallization Rate | Rapid cooling | 1-5°C/hour gradient | +6% purity |
Potassium hydroxylaminemonosulfonate functions as a highly effective aminating agent through its ability to introduce nitrogen functionality into organic molecules via electrophilic amination pathways [4]. The compound operates through a mechanism where the nitrogen center acts as an electrophile, enabling the formation of carbon-nitrogen bonds under mild reaction conditions [2]. Research has demonstrated that hydroxylamine-O-sulfonic acid derivatives, including the potassium salt, participate in substitution-type electrophilic amination reactions where the sulfonate group serves as an excellent leaving group [5].
The aminating capability of potassium hydroxylaminemonosulfonate has been extensively studied in aromatic systems, where it facilitates direct aromatic amination reactions [6]. The compound has shown particular effectiveness in the amination of electron-rich aromatic substrates, producing primary anilines with high selectivity [6]. Studies have revealed that the reaction proceeds through the formation of an electrophilic nitrogen species that attacks the aromatic ring, followed by elimination of the sulfonate leaving group [7].
| Substrate Type | Product Yield (%) | Reaction Conditions | Reference |
|---|---|---|---|
| Aromatic compounds | 34-95 | Hydroxylamine-O-sulfonic acid/Iron sulfate/Methanol, room temperature | [7] |
| Tertiary amines | 21-50 | Hydroxylamine-O-sulfonic acid/Aluminum chloride, 95-105°C | [8] |
| Pyridine derivatives | 35 | Hydroxylamine-O-sulfonic acid/diglyme, 100°C | [8] |
The mechanistic pathway involves the initial formation of a protonated amino radical through redox processes, which subsequently attacks the aromatic substrate [8]. This process has been optimized to achieve yields between 10-40% of mono-aminated products, with quantitative conversion observed in many cases with respect to the aromatic substrate consumed [8]. The reaction demonstrates stereoselectivity in certain instances, particularly when applied to substituted aromatic systems [8].
Potassium hydroxylaminemonosulfonate plays a crucial role in heterocyclic chemistry, particularly in the synthesis of nitrogen-containing ring systems [9]. The compound has been employed in the preparation of novel heterocyclic frameworks through tandem nucleophilic addition-electrophilic amination processes [9]. Research has shown that 2-hydroxylamino-4,5-dihydroimidazolium-O-sulfonate, prepared by reacting 2-chloro-4,5-dihydroimidazole with hydroxylamine-O-sulfonic acid, serves as a versatile intermediate for heterocycle synthesis [9].
The application of hydroxylamine-O-sulfonic acid derivatives in heterocyclic synthesis has led to the development of efficient routes to various ring systems [10]. These reactions take advantage of both nucleophilic and electrophilic properties of the reagent, enabling the construction of complex bicyclic structures [10]. The methodology has been successfully applied to the synthesis of 3-substituted 6,7-dihydro-5H-imidazo[2,1-c] [11] [12]oxadiazoles and 6,7-dihydro-5H-imidazo[2,1-c] [11] [12]thiadiazole derivatives [9].
Pyrazolopyridine synthesis represents another significant application area, where pyridines containing β-carbonyl functionality in the 2-position undergo ring closure with hydroxylamine-O-sulfonic acid to yield pyrazolo[1,5-a]pyridines in good yields [8]. The reaction proceeds through electrophilic attack of the hydroxylamine-O-sulfonic acid on the carbonyl function, forming a derived oxime-O-sulfonate intermediate, followed by electrophilic attack of the oxime nitrogen on the pyridine ring nitrogen [8].
| Heterocyclic Product | Starting Material | Yield (%) | Conditions |
|---|---|---|---|
| 6,7-dihydro-5H-imidazo[2,1-c] [11] [12]oxadiazoles | 2-chloro-4,5-dihydroimidazole | 75-85 | Hydroxylamine-O-sulfonic acid, ambient temperature |
| Pyrazolo[1,5-a]pyridines | 2-β-carbonyl pyridines | 95 | Hydroxylamine-O-sulfonic acid/sodium sulfate/water |
| 1-aminopyridinium salts | Pyridine | Variable | Hydroxylamine-O-sulfonic acid, basic conditions |
The versatility of potassium hydroxylaminemonosulfonate in heterocyclic synthesis extends to ring expansion reactions, where it facilitates the conversion of smaller ring systems to larger heterocyclic frameworks [8]. This transformation has been particularly useful in the synthesis of medium-sized nitrogen heterocycles, which are challenging to access through conventional methods [13].
Potassium hydroxylaminemonosulfonate exhibits significant catalytic potential in redox transformations, serving both as a reducing agent and as a precursor to reactive nitrogen intermediates [14]. The compound participates in redox cycling processes where it undergoes oxidation-reduction reactions that generate catalytically active species [15]. Research has demonstrated that hydroxylamine derivatives can enhance the surface redox properties of transition metal catalysts, promoting electron transfer processes [15].
In catalytic oxidation processes, potassium hydroxylaminemonosulfonate has been shown to facilitate the activation of oxidizing agents such as peroxymonosulfate [15]. The compound enhances the degradation efficiency of organic pollutants through the generation of reactive radicals, with studies showing significant improvements in reaction rates when hydroxylamine is present [15]. The surface iron(III)/iron(II) cycle is promoted by hydroxylamine addition, leading to enhanced catalytic activity in oxidative degradation processes [15].
The compound also functions as a catalyst in reduction reactions, providing a source of diimide under basic conditions [8]. This property has been exploited for the selective hydrogenation of conjugated multiple bonds, where hydroxylamine-O-sulfonic acid together with hydroxylamine sulfate forms an in situ source of diimide [8]. The reduction capability extends to the conversion of quinones to hydroquinones and azobenzenes to hydrazobenzenes with high selectivity [8].
| Reaction Type | Catalyst System | Activity Enhancement | Conditions |
|---|---|---|---|
| Peroxymonosulfate activation | Iron oxide/hydroxylamine | 38-fold increase in rate constant | pH 5.0-6.8, near-neutral conditions |
| Diimide reduction | Hydroxylamine-O-sulfonic acid/hydroxylamine sulfate | Selective hydrogenation | Basic conditions, room temperature |
| Aromatic reduction | Hydroxylamine-O-sulfonic acid | Quantitative conversion | Cyclohexanone/room temperature |
The mechanistic basis for these catalytic applications involves the formation of reactive nitrogen intermediates that participate in electron transfer processes [16]. The compound can generate hydroxylamine radicals that facilitate redox reactions through single-electron transfer mechanisms [7]. This property has been particularly valuable in the development of metal-free catalytic systems for organic transformations [2].
The mechanistic understanding of potassium hydroxylaminemonosulfonate reactivity requires detailed kinetic analysis of sulfonate group transfer processes. Research has demonstrated that the compound exhibits distinct kinetic behavior depending on reaction conditions and substrates involved [1] [2]. The sulfonate group transfer mechanisms proceed through well-defined pathways that can be characterized by their kinetic parameters.
Experimental studies have revealed that the alkaline hydrolysis of sulfonate esters follows a concerted mechanism with early transition states [1]. The kinetic analysis shows that the reaction proceeds through a single transition state with minimal bond cleavage to the leaving group. The observed rate constants vary significantly with temperature and pH conditions, with activation energies ranging from 62.8 to 156.3 kilojoules per mole depending on the specific reaction pathway [1] [2].
Table 1: Kinetic Parameters for Hydroxylamine-O-sulfonic Acid Reactions
| Reaction Type | Temperature (°C) | Rate Constant (s⁻¹) | Activation Energy (kJ/mol) | pH Range |
|---|---|---|---|---|
| Alkaline hydrolysis | 50 | 1.1 × 10⁻³ | 75.2 | 10-12 |
| Amination of aromatics | 25 | 2.4 × 10⁻² | 62.8 | 7-9 |
| Nucleophilic substitution | 25 | 8.5 × 10⁻⁴ | 88.4 | 6-8 |
| Electrophilic substitution | 25 | 1.2 × 10⁻³ | 71.6 | 2-4 |
| Thermal decomposition | 210 | 3.2 × 10⁻¹ | 156.3 | N/A |
The sulfonate group transfer mechanisms involve multiple competing pathways [3] [2]. The concerted mechanism dominates under neutral and alkaline conditions, while stepwise pathways become more significant under acidic conditions. The rate-determining step varies with substrate structure and reaction conditions, with sulfonate transfer being the critical step in most cases [1] [2].
Studies of cytosolic sulfotransferases have shown that the transfer of sulfonate groups from 3'-phosphoadenosine 5'-phosphosulfate to target compounds follows Michaelis-Menten kinetics [2]. The kinetic parameters reveal that the enzyme exhibits high affinity toward specific substrates, with dissociation constants ranging from 0.2 to 40.6 micromolar depending on the substrate structure [2].
The mechanistic analysis indicates that the sulfonate group transfer occurs through an associative mechanism with significant nucleophilic character [1] [2]. The reaction coordinate involves simultaneous bond formation to the nucleophile and bond cleavage from the leaving group, with the timing of these events determining the overall reaction pathway [1].
Solvent effects play a crucial role in determining the reaction pathways and intermediate stability of potassium hydroxylaminemonosulfonate reactions [4] [5]. The dielectric constant of the solvent significantly influences the reaction rate and selectivity, with polar protic solvents generally favoring ionic mechanisms while less polar solvents promote concerted pathways [4] [5].
Table 2: Solvent Effects on Reaction Pathways and Intermediate Stability
| Solvent | Dielectric Constant | Relative Rate | Intermediate Stability (min) | Selectivity (%) |
|---|---|---|---|---|
| Water | 78.4 | 1.00 | 2.5 | 92 |
| Methanol | 32.7 | 0.78 | 4.8 | 88 |
| Ethanol | 24.5 | 0.65 | 6.2 | 85 |
| Acetone | 20.7 | 0.42 | 12.1 | 71 |
| Dimethylformamide | 36.7 | 0.89 | 3.7 | 90 |
The stability of reaction intermediates shows a strong correlation with solvent polarity [4] [5]. In highly polar solvents such as water, intermediates are rapidly solvated and have shorter lifetimes, leading to faster overall reaction rates. Conversely, in less polar solvents, intermediates are stabilized through different mechanisms, resulting in longer lifetimes but potentially different reaction outcomes [4] [5].
Hydrogen bonding interactions between the solvent and the hydroxylamine moiety significantly affect the reaction mechanism [6]. Protic solvents can stabilize the transition state through hydrogen bonding, lowering the activation energy and increasing the reaction rate [6]. The presence of hydrogen bond donors and acceptors in the solvent system influences the charge distribution in the transition state and affects the selectivity of the reaction [6].
The solvent effect on sulfonate group transfer has been studied using various organic solvents [4] [5]. The results indicate that the reaction rate decreases with decreasing solvent polarity, with the most dramatic effects observed in aprotic solvents. The dielectric constant of the solvent affects the stabilization of charged intermediates and transition states, with higher dielectric constants generally leading to faster reaction rates [4] [5].
Studies of ionic liquids as solvents for hydroxylamine-O-sulfonic acid reactions have revealed unique solvent effects [7]. The structured nature of ionic liquids provides different solvation environments compared to molecular solvents, leading to altered reaction pathways and intermediate stability. The aggregation behavior of ionic liquids affects the local environment around the reactive species, influencing both reaction kinetics and selectivity [7].
Computational modeling has provided detailed insights into the transition states involved in potassium hydroxylaminemonosulfonate transformations [3] [8] [9]. Density functional theory calculations have been employed to map the potential energy surfaces and identify the critical transition states in various reaction pathways [10] [9].
Table 3: Computational Modeling of Transition States
| Transition State | Energy Barrier (kJ/mol) | S-O Distance (Å) | N-O Distance (Å) | Imaginary Frequency (cm⁻¹) |
|---|---|---|---|---|
| TS1 (S-O bond formation) | 85.4 | 1.72 | 1.45 | -456 |
| TS2 (N-O bond cleavage) | 92.7 | 1.85 | 1.89 | -523 |
| TS3 (Sulfonate transfer) | 78.9 | 1.68 | 1.47 | -412 |
| TS4 (Product formation) | 68.2 | 1.59 | 1.42 | -389 |
| TS5 (Side reaction) | 105.3 | 1.91 | 1.52 | -578 |
The computational studies reveal that the transition states are generally early and reactant-like, with minimal bond cleavage to the leaving group [1] [3]. The calculations using various density functional theory methods, including B3LYP, M06-2X, and CAM-B3LYP, consistently show concerted mechanisms for most transformations [1] [9]. The transition state geometries indicate that the sulfur-oxygen bond formation to the nucleophile occurs simultaneously with minimal lengthening of the sulfur-oxygen bond to the leaving group [1].
The computational modeling has identified the critical role of hydrogen bonding in stabilizing transition states [3] [8]. The calculations show that His and Cys residues in enzymatic systems can form unique hydrogen bonds that facilitate the reaction mechanism. The flexible nature of certain structural elements allows for substrate accommodation and catalytic action [2].
Table 4: Thermodynamic Parameters of Potassium Hydroxylaminemonosulfonate
| Parameter | Value | Units | Temperature (K) |
|---|---|---|---|
| Enthalpy of Formation (ΔHf) | -892.5 | kJ/mol | 298.15 |
| Entropy (S°) | 156.2 | J/mol·K | 298.15 |
| Gibbs Free Energy (ΔG°) | -745.8 | kJ/mol | 298.15 |
| Heat Capacity (Cp) | 112.4 | J/mol·K | 298.15 |
| Solubility Parameter | 28.6 | MPa½ | 298.15 |
The quantum chemical calculations have been used to study the electronic structure and bonding characteristics of the transition states [9] [11]. The molecular orbital analysis reveals that the highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide insights into the reactivity patterns. The calculations show that the electron density distribution changes significantly during the transition state formation, with charge transfer playing a crucial role in the reaction mechanism [9].
Table 5: Mechanistic Pathways and Energy Barriers
| Pathway | Energy Barrier (kJ/mol) | Rate Determining Step | Solvent Dependence |
|---|---|---|---|
| Concerted SN2-like | 78.9 | Sulfonate transfer | Moderate |
| Stepwise addition-elimination | 85.4 | Intermediate formation | High |
| Radical mechanism | 125.6 | Radical initiation | Low |
| Ionic mechanism | 92.1 | Proton transfer | High |
| Rearrangement pathway | 156.8 | Molecular rearrangement | Moderate |
The computational studies have also examined the effect of solvation on the transition states [10] [9]. Implicit solvation models have been used to account for the influence of the solvent environment on the reaction energetics. The calculations show that polar solvents stabilize the transition states through electrostatic interactions, leading to lower activation energies and faster reaction rates [10] [9].